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Compound of Interest

Compound Name: Kushenol L

Cat. No.: B169351

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies essential for the identification and characterization of Kushenol L, a prenylated
flavonoid isolated from the roots of Sophora flavescens. While detailed *H and 3C NMR
spectral data is contained within foundational literature, this document outlines the expected
mass spectrometry characteristics and the contemporary experimental protocols for its isolation
and analysis.

Mass Spectrometry Data for Kushenol L

Kushenol L possesses the molecular formula C2sH2807. High-resolution mass spectrometry
(HRMS) is a critical tool for confirming its elemental composition. The expected exact mass can
be calculated and compared with the measured mass to ensure high accuracy in identification.

Table 1: Expected Mass Spectrometry Data for Kushenol L

lonization Mode Adduct Calculated Exact Mass
ESI+ [M+H]* 441.1857
ESl+ [M+Na]* 463.1676
ESI- [M-H]- 439.1708
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The definitive structural elucidation of Kushenol L relies on *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopy. The detailed assignment of proton and carbon chemical shifts
for Kushenol L was first reported by Saitoh et al. in 1986. For the complete and assigned *H
and 3C NMR data, researchers are directed to the following publication:

Saitoh, T.; Noguchi, H.; Sakamoto, I.; Kinoshita, T.; litaka, Y. New flavonoids from the roots of

Sophora flavescens. Chemical & Pharmaceutical Bulletin1986, 34(1), 354-363.

While the specific chemical shifts are detailed in the aforementioned publication, the general
features expected in the *H NMR spectrum of a prenylated flavanonol like Kushenol L would
include signals corresponding to aromatic protons on the A and B rings, protons of the
flavanonol core, and protons from the isoprenoid substituent. The 3C NMR spectrum would
similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic
carbons of the flavonoid skeleton and its substituent.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and
identification of flavonoids from Sophora flavescens[1].

Extraction

o Plant Material: Dried and powdered roots of Sophora flavescens.
» Extraction Solvent: 95% Methanol (MeOH).

e Procedure:
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1. Macerate the powdered roots with 95% MeOH at room temperature for an extended
period (e.g., 7 days), with periodic agitation.

2. Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive
extraction.

3. Combine the methanolic extracts and concentrate under reduced pressure using a rotary
evaporator to obtain a crude extract.

Fractionation

e Procedure:
1. Suspend the crude methanolic extract in distilled water.

2. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, typically
chloroform (CHCIs) and then ethyl acetate (EtOAC).

3. Separate the layers and concentrate each fraction (chloroform, ethyl acetate, and
agueous) under reduced pressure. Kushenol L is expected to be present in the ethyl
acetate fraction.

Isolation by Chromatography

e Column Chromatography:
1. Subject the dried ethyl acetate fraction to silica gel column chromatography.

2. Elute the column with a gradient solvent system, such as a mixture of chloroform and
methanol, gradually increasing the polarity.

3. Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with
similar profiles.

e Further Purification:

1. Subiject the fractions containing the compound of interest to further purification steps. This
may include size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-
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phase column chromatography (e.g., C18).

2. Final purification is often achieved using preparative high-performance liquid
chromatography (HPLC) to yield pure Kushenol L.

Spectroscopic Analysis
e Mass Spectrometry:
1. Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Analyze using an electrospray ionization (ESI) source coupled with a high-resolution mass
spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain accurate mass

data.
e NMR Spectroscopy:

1. Dissolve the purified compound in a deuterated solvent (e.g., CDCIs, CDsOD, or DMSO-
de).

2. Acquire *H NMR, 3C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-
field NMR spectrometer (e.g., 400 MHz or higher).

3. The combination of these NMR experiments allows for the unambiguous assignment of all
proton and carbon signals and confirmation of the structure of Kushenol L.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and identification of
Kushenol L and the broader context of spectroscopic data in natural product discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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